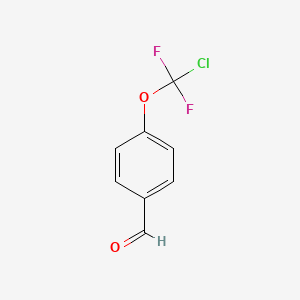

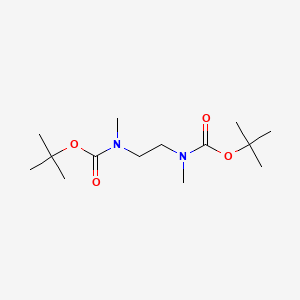

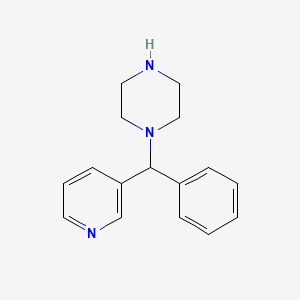

![molecular formula C12H15N3O2 B6359080 Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester CAS No. 1907298-01-4](/img/structure/B6359080.png)

Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

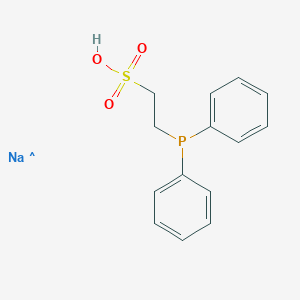

“Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester” is a chemical compound with the CAS Number: 1907298-01-4 . It has a molecular weight of 233.27 and its IUPAC name is tert-butyl imidazo[1,2-a]pyridin-2-ylcarbamate . The compound is a white solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods have an emphasis on the ecological impact and mechanistic aspects . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .

Molecular Structure Analysis

The InChI code for “Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester” is 1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h4-8H,1-3H3,(H,14,16) .

Chemical Reactions Analysis

The transformation of the compound goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Physical And Chemical Properties Analysis

“Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester” is a white solid . It has a molecular weight of 233.27 .

Aplicaciones Científicas De Investigación

Chemical Properties

“Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester” is a white solid with a molecular weight of 233.27 .

Anticancer Agents

This compound has been used in the development of covalent anticancer agents . Researchers have utilized imidazo[1,2-a]pyridine as the core backbone and explored its potential for the development of covalent inhibitors . They synthesized a series of novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Scaffold in Organic Synthesis

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . It has been used in the development of various drugs .

Drug Development

The compound has been used in drug development . It has shown multifarious biological activity .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown potential in the field of materials science . They have been used in the development of optoelectronic devices .

Sensors

These compounds have also been used in the development of sensors . Their unique properties make them suitable for this application .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This is another promising application of these compounds .

Mecanismo De Acción

Target of Action

It has been associated with anticancer activity , suggesting potential targets could be cancer-related proteins or pathways. It’s also mentioned in relation to cholinesterase enzyme inhibition , indicating potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission

Mode of Action

It’s suggested that it may act as a covalent inhibitor , forming a covalent bond with its target, which could result in the permanent inactivation of the target protein. This is a common mechanism of action for many anticancer drugs.

Biochemical Pathways

Given its potential role as an anticancer agent and a cholinesterase inhibitor , it could be inferred that it may affect pathways related to cell proliferation and neurotransmission, respectively.

Result of Action

The compound has been associated with anticancer activity , suggesting it may have a cytotoxic effect on cancer cells. Additionally, it has been linked to cholinesterase inhibition , which could result in increased acetylcholine levels in the synaptic cleft, affecting neurotransmission.

Direcciones Futuras

The future directions in the research of imidazo[1,2-a]pyridines, including “Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester”, involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The focus is on eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

Propiedades

IUPAC Name |

tert-butyl N-imidazo[1,2-a]pyridin-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h4-8H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCOVJVYYLOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl imidazo[1,2-a]pyridin-2-ylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)